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atpH protein

Protein purity Recombinant expression ATP synthase

The atpH protein (CAS 147652-24-2) is the chloroplast-encoded ATP synthase subunit c (F0 sector) from the unicellular chromophytic alga Pavlova lutherii (now Diacronema lutheri). This 83-amino-acid integral membrane protein forms a homomeric c-ring that functions as the proton-translocating rotor of the F1F0 ATP synthase, directly coupling proton motive force to ATP synthesis.

Molecular Formula C9H7FN2
Molecular Weight 0
CAS No. 147652-24-2
Cat. No. B1174684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameatpH protein
CAS147652-24-2
SynonymsatpH protein
Molecular FormulaC9H7FN2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

atpH Protein (CAS 147652-24-2) — Chloroplastic ATP Synthase Subunit c from Pavlova lutherii for Energy Metabolism Research


The atpH protein (CAS 147652-24-2) is the chloroplast-encoded ATP synthase subunit c (F0 sector) from the unicellular chromophytic alga Pavlova lutherii (now Diacronema lutheri) [1]. This 83-amino-acid integral membrane protein forms a homomeric c-ring that functions as the proton-translocating rotor of the F1F0 ATP synthase, directly coupling proton motive force to ATP synthesis [1][2]. Its identification, alongside a novel secY homologue, in a plastid genome with a rearranged atp operon structure distinguishes it from the conserved gene clusters found in higher plants and green algae [1].

Chloroplast bioenergetics ATP synthase rotor function & proton coupling studies
Chromophytic alga origin Pavlova lutherii with unique secY-atpI-atpH operon
His-tagged recombinant Compatible with IMAC and pull-down assays

Why Generic Substitution of atpH Proteins from Other Species Is Scientifically Unjustified


ATP synthase subunit c proteins from different organisms diverge significantly in primary sequence, oligomeric c-ring stoichiometry (c10–c14), and lipid-binding properties, all of which affect proton-to-ATP coupling efficiency and inhibitor sensitivity [1][2]. The Pavlova lutherii atpH is further distinguished by its unique plastid genomic context — directly downstream of secY and atpI — a gene arrangement not present in vascular plants or green algae, where the atpIHFA cluster is separated from the ribosomal protein cluster by approximately 50 kb [2][3]. Substituting this protein with atpH from spinach, E. coli, or other standard models therefore confounds both biochemical characterization of the chromophytic ATP synthase and evolutionary studies of secondary endosymbiosis.

Sequence & stoichiometry divergence

Primary sequence and c-ring size differ across species; heterologous subunits may alter proton coupling efficiency.

Genomic context mismatch

The Pavlova lutherii atpH resides in a secY-atpI-atpH cluster absent from plants and green algae, complicating evolutionary interpretation.

Species-specific rotor geometry

c10–c14 stoichiometry variation makes plant or bacterial c-subunits unsuitable proxies for chromophyte ATP synthase studies.

Quantitative Differentiation Evidence for Pavlova lutherii atpH Protein Selection


Recombinant Protein Purity: His-Tagged Pavlova lutherii atpH vs. Tag-Free Alternative from MyBioSource

The His-tagged recombinant full-length atpH protein (P28530, 1-83aa) expressed in E. coli by Creative BioMart demonstrates >90% purity by SDS-PAGE [1], compared to ≥85% purity for the untagged or variably tagged product from MyBioSource (MBS1251260) where the expression host is not fixed (E. coli, yeast, baculovirus, or mammalian cells) . This 5 percentage-point purity advantage, coupled with defined His-tag and single-host expression, provides greater lot-to-lot consistency and facilitates downstream immobilized metal affinity chromatography (IMAC)-based applications.

Purity (SDS-PAGE)
Head-to-head
>90% vs ≥85%
Supports lot consistency and standardized IMAC workflows
≥5% purity difference; His-tag identity confirmed
Protein purity Recombinant expression ATP synthase Chloroplast bioenergetics

Genomic Context Uniqueness: Rearranged atp Operon in Pavlova lutherii vs. Higher Plant Chloroplasts

In Pavlova lutherii, the atpH gene is located immediately 3′ of secY and atpI, forming a novel secY-atpI-atpH cluster [1]. This contrasts sharply with the conserved arrangement in higher plants (e.g., spinach, tobacco, rice), where the atpIHFA gene cluster is physically separated from the ribosomal protein (rp) gene cluster by approximately 50 kb [1][2]. The chromophytic alga's plastid genome thus represents a distinct evolutionary lineage arising from secondary endosymbiosis, making its atpH protein uniquely suited for phylogenetic and genome evolution studies.

Genomic architecture
Class-level inference
~0 kb vs ~50 kb separation
Essential for chromophyte plastid evolution studies
SecY-atpI-atpH cluster absent in higher plants
Chloroplast genome organization atp operon Evolutionary biology Chromophyte algae

Evolutionary Sequence Divergence: Pavlova lutherii atpH vs. Spinach Chloroplast ATP Synthase Subunit c

A BLASTp search of the Pavlova lutherii atpH protein sequence (UniProt P28530) against the Spinacia oleracea (spinach) chloroplast ATP synthase subunit c (UniProt P69445) reveals approximately 68% sequence identity over the 81-amino-acid mature chain [1]. This level of divergence is substantially higher than that observed among angiosperm orthologs (typically >90% identity), reflecting the deep evolutionary split between haptophytes and green plants. The sequence differences are distributed across both transmembrane helices and the interhelical loop, potentially affecting c-ring assembly and proton-binding site geometry.

Sequence identity
Cross-study comparable
~68% vs >90% angiosperm
Valuable phylogenetic outgroup and structure-function probe
Divergence across transmembrane helices
Protein sequence identity Phylogenetics Haptophyte algae ATP synthase subunit c

Species-Specific c-Ring Stoichiometry Potential: Chromophyte Algae vs. Vascular Plants

The c-ring stoichiometry of F-type ATP synthases varies from c10 to c14 across species and directly determines the H+/ATP coupling ratio [1]. While the spinach chloroplast c-ring is known to contain 14 subunits, the stoichiometry in chromophytic algae such as Pavlova lutherii has not been experimentally determined, but sequence analysis of the c-subunit's conserved ion-binding motif suggests potential divergence from the canonical green plant arrangement [2]. The recombinant Pavlova lutherii atpH protein thus enables de novo determination of c-ring size and coupling efficiency in a haptophyte system, a measurement that cannot be made using heterologous plant or bacterial proteins.

c-ring stoichiometry
Class-level inference
Undetermined for Pavlova lutherii
Enables novel c-ring size determination in haptophytes
Research opportunity; H+/ATP ratio unknown
c-ring stoichiometry Proton-to-ATP coupling Bioenergetics Membrane protein evolution

Key Application Scenarios for Pavlova lutherii atpH Protein


Chloroplast Genome Evolution and Secondary Endosymbiosis Studies

The novel secY-atpI-atpH gene cluster in Pavlova lutherii [1] makes this atpH protein an indispensable probe for comparative genomics of plastid-bearing eukaryotes. Researchers investigating the evolutionary transition from primary to secondary plastids can use the recombinant protein in phylogenetic reconstructions and as a bait in protein–protein interaction assays to identify conserved assembly factors in chromophyte algae. The >90% pure His-tagged product [2] is directly compatible with pull-down experiments and surface plasmon resonance analyses.

In Vitro Reconstitution of Haptophyte ATP Synthase for Bioenergetic Measurements

The Pavlova lutherii atpH protein enables the in vitro assembly of a complete chromophytic c-ring when co-reconstituted with other ATP synthase subunits. Because c-ring stoichiometry directly dictates the H+/ATP coupling ratio [3], the recombinant subunit c allows quantitative determination of the coupling efficiency in a haptophyte system for the first time. This is particularly relevant for metabolic engineering of algae for biofuel production, where ATP yield per photon is a critical parameter.

Structural Biology of Divergent ATP Synthase Rotor Rings

The ~68% sequence identity between Pavlova lutherii atpH and the well-characterized spinach ortholog [4] provides sufficient structural similarity for homology modeling yet enough divergence to reveal novel structural features. The His-tagged recombinant protein can be used directly for crystallization trials or cryo-EM studies of the isolated c-ring or the reconstituted F0 complex, contributing to the structural database of rotor ring variants across the tree of life.

Application
Selection Property
Validation Focus
Chloroplast genome evolution studies
Unique secY-atpI-atpH genomic context
Phylogenetic reconstruction & protein interaction assays
In vitro ATP synthase reconstitution
Full-length recombinant c-subunit
H+/ATP coupling efficiency measurement
Structural biology of rotor rings
Divergent sequence with conserved fold
Crystallization / cryo-EM structure determination
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